molecular formula C15H11F3N2O2S B237504 N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea

N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea

Cat. No. B237504
M. Wt: 340.3 g/mol
InChI Key: DRQWJKVOUURKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea (hereafter referred to as DFP-10825) is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of DFP-10825 involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a crucial role in the folding and stabilization of many client proteins, including those involved in cancer cell growth and survival. By inhibiting Hsp90, DFP-10825 disrupts the proper folding and stabilization of these client proteins, leading to their degradation and ultimately inhibiting cancer cell growth.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, DFP-10825 has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the migration and invasion of cancer cells. Furthermore, DFP-10825 has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using DFP-10825 in lab experiments is its specificity for Hsp90. Unlike other Hsp90 inhibitors, DFP-10825 has been shown to have minimal off-target effects, meaning it is less likely to interfere with other cellular processes. However, one limitation of using DFP-10825 is its relatively low solubility in water, which can make it difficult to administer in certain types of experiments.

Future Directions

There are a number of potential future directions for research involving DFP-10825. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of DFP-10825. Additionally, further investigation is needed to determine the optimal dosing and administration schedule for DFP-10825 in preclinical and clinical studies. Finally, studies are needed to investigate the potential use of DFP-10825 in combination with other cancer treatments, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects.
Conclusion
DFP-10825 is a promising compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for Hsp90 and its anti-cancer effects make it a promising candidate for further investigation as a potential cancer treatment. However, further research is needed to fully understand its mechanism of action, optimal dosing and administration schedule, and potential use in combination with other cancer treatments.

Synthesis Methods

DFP-10825 can be synthesized using a multi-step process that involves the reaction of 2,4-difluoroanisole with thionyl chloride, followed by the reaction of the resulting intermediate with 4-fluorobenzoyl chloride and ammonium thiocyanate. This process results in the formation of DFP-10825 as a white solid.

Scientific Research Applications

DFP-10825 has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DFP-10825 can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment.

properties

Product Name

N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea

Molecular Formula

C15H11F3N2O2S

Molecular Weight

340.3 g/mol

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C15H11F3N2O2S/c16-10-7-5-9(6-8-10)13(21)20-15(23)19-11-3-1-2-4-12(11)22-14(17)18/h1-8,14H,(H2,19,20,21,23)

InChI Key

DRQWJKVOUURKFR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)OC(F)F

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)OC(F)F

Origin of Product

United States

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